molecular formula C11H14O5 B1355400 Methyl 2,3,4-trimethoxybenzoate CAS No. 6395-18-2

Methyl 2,3,4-trimethoxybenzoate

Cat. No. B1355400
CAS RN: 6395-18-2
M. Wt: 226.23 g/mol
InChI Key: WYUKTYILRUMKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4-trimethoxybenzoate is a chemical compound with the molecular formula C11H14O5 . It is a natural product found in various organisms .


Synthesis Analysis

Methyl 2,3,4-trimethoxybenzoate can be synthesized from pyrogallol by methylation with dimethyl carbonate, bromination with NBS and cyanidation with CuCN to give 2,3,4-trimethoxybenzonitrile, followed by hydrolysis . Another method involves synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. The method comprises esterification of gallic acid and methanol under the catalytic action of sulfuric acid to generate methyl gallate, carrying out methylation reaction on the methyl gallate and methyl chloride gas at 20-60 DEG C, and preparing the methyl 3,4,5-trimethoxybenzoate .


Molecular Structure Analysis

The crystal structure of Methyl 2,3,4-trimethoxybenzoate has been determined by X-ray single crystal diffraction . The three-dimensional crystal packing structures of the compound are consolidated by a combination of van der Waals forces and weak directional hydrogen bonds .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Methyl 2,3,4-trimethoxybenzoate .


Physical And Chemical Properties Analysis

Methyl 2,3,4-trimethoxybenzoate is a white to beige fine crystalline powder . The melting point is 62.3–63.5 °C .

Scientific Research Applications

Synthesis Techniques

  • Methyl 2,3,4-trimethoxybenzoate and its derivatives are synthesized through various chemical processes. One method involves synthesizing from 2,3,4-trihydroxybenzoic acid by methylation, hydrolysis, acidification, and purification, achieving a product purity of 99.54% by HPLC (Lin, 2008).
  • Another approach uses pyrogallol as a starting material, going through processes like methylation with dimethyl carbonate and bromination, to eventually synthesize 2,3,4-trimethoxybenzoic acid (Zhao Tian-sheng, 2010).

Chemical Properties and Reactions

  • The preparation of methyl 3,4,5-trimethoxybenzoate from gallic acid, utilizing methylation and esteration in the presence of inorganic carrier agents, results in a yield of 87.2% (Jia, 2002).
  • The compound's pharmacological properties, such as its tranquillizing and analgesic effects, have been explored in derivatives like 3:4:5-trimethoxybenzamides, which have shown considerable effects in these areas (Vargha et al., 1962).

Biological and Environmental Interactions

  • Certain bacteria, like Pseudomonas putida, can metabolize 3,4,5-trimethoxybenzoic acid, leading to the production of substances like methanol. This showcases the compound's potential role in biological and environmental processes (Donnelly & Dagley, 1980).
  • Investigations into the formation of 3,4,5-trimethoxyphenyllithium suggest its utility in introducing the trimethoxyphenyl substituent in various naturalproducts through carbon-carbon bond formation. This method has been proven to be straightforward and effective for incorporating this unit (Hoye & Kaese, 1982).

Structural and Thermal Analysis

  • The crystal structures of derivatives like methyl 3,4,5-trimethoxybenzoate have been analyzed, revealing insights into their molecular configurations and the interactions within their crystal packing structures (Fotie et al., 2014).
  • The thermal properties of light lanthanide 2,3,4-trimethoxybenzoates were studied, showing the formation of compounds with a metal to ligand ratio of 1:3, providing valuable information on their stability and thermal behavior (Ferenc et al., 1999).

Pharmacological Synthesis and Applications

  • The synthesis of specific bioactive metabolites of pharmaceutical compounds, such as Trimebutine Maleate, has been achieved using Methyl 2,3,4-trimethoxybenzoate. This process is crucial for pharmacokinetic and bioequivalence studies (Martin et al., 2000).

Environmental Degradation Studies

  • Studies on the degradation mechanisms of polymers using Methyl 2,3,4-trimethoxybenzoate model oligomers provide insights into the stability and decomposition patterns of these materials (Hemvichian et al., 2005).

Safety And Hazards

Methyl 2,3,4-trimethoxybenzoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

methyl 2,3,4-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-13-8-6-5-7(11(12)16-4)9(14-2)10(8)15-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUKTYILRUMKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552949
Record name Methyl 2,3,4-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,4-trimethoxybenzoate

CAS RN

6395-18-2
Record name Methyl 2,3,4-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,3,4-Trimethoxybenzoic acid (Aldrich) (20 g, 94 mmol) was dissolved in dry DMF (250 mL). K2CO3 (13 g, 94 mmol) and MeI (6.5 mL, 103.4 mmol) were added and the reaction mixture was heated to 50° C. for 5 h. The reaction mixture was cooled to it and water (250 mL) was added. EtOAc (1 L) was added and the organic phase was washed with water (3×500 mL) and finally with NaCl (sat.). The organic phase washed dried over MgSO4, filtered and concentrated in vacuo. Redissolved in toluene and evaporated. Methyl 2,3,4-trimethoxybenzoate was obtained as a slightly yellow oil. 1H NMR (CDCl3) δ=7.60 (1H, d), 6.70 (1H, d), 3.99 (3H, s), 3.91 (3H, s), 3.89 (3H, s), 3.88 (3H, s). Yield 21 g (99%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,3,4-trimethoxybenzoic acid (7.3 g) was dissolved in methanol (73 ml), mixed with sulfuric acid (15 ml), and stirred for 3 hours while heating at 80° C. The resultant was allowed to stand for cooling, evaporated under reduced pressure for removing the solvent, and the residue was added to cold water, followed by extraction with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate water and then with a saturated aqueous sodium chloride solution, dried over sodium sulfate anhydride, and evaporated under reduced pressure for removing the solvent to give Compound IIbt-a (6.8 g, 87%) as a colorless oily substance.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
73 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2,3,4-trimethoxybenzoic acid (25 g) in dry methanol (250 ml), concentrated sulfuric acid (2.4 ml) was added. The reaction solution was refluxed for 20 hr, concentrated to half its volume by evaporation, and poured into a mixture of ice and water. The solution was extracted with methylene chloride and the organic extract was washed with cold aqueous sodium carbonate solution and water, dried over sodium sulfate and evaporated to give 25.4 g of 2,3,4-trimethoxybenzoic acid, methyl ester: ir (CHCl3) 1720 cm-1 ; and nmr (CDCl3) δ 3.85 (s, 3H), 3.87 (s, 3H), 3.92 (s, 6H), 6.65 (d, 1H) and 7.55 (d, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3,4-trimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3,4-trimethoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2,3,4-trimethoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2,3,4-trimethoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2,3,4-trimethoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2,3,4-trimethoxybenzoate

Citations

For This Compound
27
Citations
CR Unelius, G Nordlander, H Nordenhem… - Journal of chemical …, 2006 - Springer
Aromatic organic compounds found in the feces of the pine weevil, Hylobius abietis (L.) (Coleoptera: Curculionidae), have been shown to deter feeding behavior in this species, which is …
Number of citations: 40 link.springer.com
J Cason, DM Lynch - The Journal of Organic Chemistry, 1966 - ACS Publications
Starting material for the successful synthesis of7-methyl-2, 3, 4, 5-tetramethoxy-l, 8-naphthalic anhydride (2) was 3, 4, 5-trimethoxybenzoic acid. This acid was converted to its homolog, …
Number of citations: 2 pubs.acs.org
J Felding, MD Sørensen, TD Poulsen… - Journal of medicinal …, 2014 - ACS Publications
Development of orally available phosphodiesterase 4 (PDE4) inhibitors as anti-inflammatory drugs has been going on for decades. However, only roflumilast has received FDA approval…
Number of citations: 66 pubs.acs.org
TK Kirk - 1975 - degruyter.com
Lignin isolated from thoroughly brown-rotted wood was compared to a milled wood lignin and to an" extractive" lignin from sound wood by elemental and methoxyl analyses, by UV, IR, …
Number of citations: 196 www.degruyter.com
K Sunnerheim, A Nordqvist, G Nordlander… - Journal of agricultural …, 2007 - ACS Publications
Antifeedant activity of mainly phenylpropanoic, cinnamic, and benzoic acids esters was tested on the pine weevil, Hylobius abietis (L.). Of 105 compounds screened for activity, 9 …
Number of citations: 25 pubs.acs.org
EM Marín, MG Reyes, MC Audisio, JL Zacur… - Natural Product …, 2022 - Taylor & Francis
The goals of this study were to determine the phytochemical profile of Jodina rhombifolia and to evaluate the ability of supercritical fluids (ScFCO 2 ) to selectively extract the metabolites …
Number of citations: 1 www.tandfonline.com
MV Sargent - Journal of the Chemical Society, Perkin Transactions 1, 1987 - pubs.rsc.org
The structures of the orchid pigments dengibsin and dengibsinin have been revised to 2,5-dihydroxy-4-methoxy-9H-fluoren-9-one (4) and 3,5-dihydroxy-2,4-dimethoxy-9H-fluoren-9-…
Number of citations: 51 pubs.rsc.org
MV Sargent, E Stanojevic - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
The synthesis of 2,6-dihydroxy-7,8-dimethoxy-9,10-dihydro-5H-phenanthro[4,5-bcd]pyran-5-one (coeloginin)(1), a natural product isolated from the orchid Coelogyne cristata, is …
Number of citations: 3 pubs.rsc.org
DWJ Wilson - 1995 - search.proquest.com
A robust six-step synthesis of substituted flavone-8-acetic acid sodium salts has been developed and optimised to allow preparation of a wide variety of products for testing as anti-…
Number of citations: 2 search.proquest.com
S Fernández-Palacios, E Matamoros… - International Journal of …, 2023 - mdpi.com
A family of acylhydrazones have been prepared and characterized with the aim of investigating their potential as information storage systems. Their well-established synthetic …
Number of citations: 8 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.